molecular formula C8H3FNNaO3 B13324514 Sodium 5-fluoro-1,3-benzoxazole-2-carboxylate

Sodium 5-fluoro-1,3-benzoxazole-2-carboxylate

Cat. No.: B13324514
M. Wt: 203.10 g/mol
InChI Key: FQZOOEDAJQZPHN-UHFFFAOYSA-M
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Description

Sodium 5-fluoro-1,3-benzoxazole-2-carboxylate is a chemical compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen in a five-membered ring fused to a benzene ring This particular compound is characterized by the presence of a fluorine atom at the 5-position and a carboxylate group at the 2-position of the benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoxazole derivatives, including Sodium 5-fluoro-1,3-benzoxazole-2-carboxylate, typically involves the condensation of 2-aminophenol with carboxylic acids or their derivatives. One common method involves the reaction of 2-aminophenol with 5-fluoro-2-carboxybenzaldehyde under acidic or basic conditions to form the desired benzoxazole ring . Catalysts such as metal catalysts, nanocatalysts, and ionic liquid catalysts can be employed to enhance the reaction efficiency .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent-free conditions and the use of recyclable catalysts are often employed to make the process more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions: Sodium 5-fluoro-1,3-benzoxazole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

Sodium 5-fluoro-1,3-benzoxazole-2-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Sodium 5-fluoro-1,3-benzoxazole-2-carboxylate is unique due to the presence of both the fluorine atom and the carboxylate group, which confer specific chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the carboxylate group increases its solubility and potential for forming salts .

Properties

Molecular Formula

C8H3FNNaO3

Molecular Weight

203.10 g/mol

IUPAC Name

sodium;5-fluoro-1,3-benzoxazole-2-carboxylate

InChI

InChI=1S/C8H4FNO3.Na/c9-4-1-2-6-5(3-4)10-7(13-6)8(11)12;/h1-3H,(H,11,12);/q;+1/p-1

InChI Key

FQZOOEDAJQZPHN-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=C(C=C1F)N=C(O2)C(=O)[O-].[Na+]

Origin of Product

United States

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